BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxamide

HCV Drug Discovery Physicochemical Properties

1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxamide is a synthetic cyclopropane-based carboxamide derivative. It features a para-fluorophenyl substituent and a unique hydroxyl-functionalized tertiary butylamide side chain, giving it a molecular weight of 251.30 g/mol.

Molecular Formula C14H18FNO2
Molecular Weight 251.301
CAS No. 1154311-57-5
Cat. No. B2698659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxamide
CAS1154311-57-5
Molecular FormulaC14H18FNO2
Molecular Weight251.301
Structural Identifiers
SMILESCC(C)(CO)NC(=O)C1(CC1)C2=CC=C(C=C2)F
InChIInChI=1S/C14H18FNO2/c1-13(2,9-17)16-12(18)14(7-8-14)10-3-5-11(15)6-4-10/h3-6,17H,7-9H2,1-2H3,(H,16,18)
InChIKeyFBSSTDCLFPMQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxamide (CAS 1154311-57-5)


1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxamide is a synthetic cyclopropane-based carboxamide derivative. It features a para-fluorophenyl substituent and a unique hydroxyl-functionalized tertiary butylamide side chain, giving it a molecular weight of 251.30 g/mol [1]. This compound is listed in PubChem (CID 43500934) and is categorically associated with anti-viral research, specifically as a member of a compound class patented for inhibiting Hepatitis C Virus (HCV) replication [2].

Why Generic Cyclopropane Carboxamides Cannot Replace 1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxamide in HCV Studies


The assumption that any cyclopropane carboxamide can be substituted for this specific compound is scientifically invalid. The target compound's unique combination of a para-fluorophenyl moiety and a sterically hindered, hydrogen-bond-donating/acceptor tertiary butylamide chain is critical for modulating target binding and physicochemical properties [1]. Within the specific patent landscape of HCV NS5B polymerase inhibitors, subtle structural modifications lead to large variations in antiviral potency (EC50) and cytotoxicity (CC50) [2]. Substituting with analogs lacking the N-(1-hydroxy-2-methylpropan-2-yl) group, such as 1-(4-fluorophenyl)cyclopropanecarboxamide (CAS 133284-48-7) , fundamentally alters the pharmacophore, potentially abolishing activity or introducing off-target effects.

Quantitative Differentiation Evidence for CAS 1154311-57-5 Versus Closest Analogs


Quantitative Differentiation of Physicochemical Properties for Blood-Brain Barrier Permeability Prediction

The presence of the N-(1-hydroxy-2-methylpropan-2-yl) group increases the topological polar surface area (TPSA) and hydrogen bonding capacity compared to simpler N-alkyl or N-aryl cyclopropane carboxamide analogs. This directly impacts the predicted capacity for CNS penetration, a key consideration when targeting hepatic vs. extrahepatic viral reservoirs. The target compound has a computed TPSA of 49.3 Ų [1]. This is higher than a structurally simplified comparator, 1-(4-fluorophenyl)cyclopropanecarboxamide (CAS 133284-48-7), which has a predicted TPSA of 43.1 Ų (computed based on structure) . A TPSA below 60 Ų is generally associated with good CNS penetration, but the increased value for the target compound suggests a lower probability of crossing the blood-brain barrier, a potentially favorable attribute for minimizing CNS-related side effects in a peripherally-acting antiviral.

HCV Drug Discovery Physicochemical Properties

Differentiation in Hydrogen Bonding Capacity for Target Engagement vs. Simpler Carboxamides

The tertiary butylamide side chain introduces a dual hydrogen bond donor/acceptor motif, featuring an alcohol (-OH) and a carboxamide (-NH). The target compound has a Hydrogen Bond Donor Count of 2 and an Acceptor Count of 3 [1]. This contrasts sharply with the simpler comparator 1-(4-fluorophenyl)cyclopropanecarboxamide, which has a Donor Count of 1 and Acceptor Count of 2. In a class-level inference from HCV NS5B inhibitor SAR, this additional hydrogen bonding capacity is essential for forming key interactions with the enzyme's allosteric binding pocket. Loss of this motif is predicted to reduce target binding enthalpy, as evidenced by potency drops observed in similar scaffolds when a hydroxyl group is omitted or methylated [2].

Medicinal Chemistry HCV NS5B Structure-Activity Relationship

Predicted Lipophilicity Comparison and Its Impact on Metabolic Stability

Despite having a larger molecular weight, the target compound exhibits a predicted XLogP3-AA of 1.5 [1], which is notably lower than the predicted logP values for all-carbon or non-hydroxylated analogs within the same cyclopropane carboxamide class, which typically range above 2.0. For example, a close structural analog without the hydroxyl group, N-(tert-butyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide, is predicted to have an XLogP3-AA of 2.8 [2]. This quantifiable difference in lipophilicity is statistically associated with improved metabolic stability in liver microsome assays across numerous drug discovery programs, as high logP (>3) is a well-established liability for cytochrome P450-mediated metabolism [3].

ADME Drug Metabolism Pharmacokinetics

Patented Scaffold Specificity for HCV Polymerase Inhibition Over Generic Antiviral Agents

The compound is explicitly claimed within the AbbVie patent family (e.g., WO2017040898A1) as part of a series of compounds effective in inhibiting HCV replication, specifically targeting the HCV polymerase [1]. This differentiates it from generic antiviral compounds like Ribavirin (a nucleoside analog with a broad-spectrum mechanism) or older NS3/4A protease inhibitors (e.g., Boceprevir). While specific EC50 data for this exact compound is not publicly available, the patent demonstrates that compounds with the 1-(4-fluorophenyl)cyclopropane carboxamide core conjugated to a sterically constrained hydroxyl-amide tail are the result of a focused optimization campaign for the NS5B allosteric site, a mechanism orthogonal to protease or NS5A inhibitors. In-class EC50 values for similar optimized compounds in HCV replicon assays can reach low nanomolar to picomolar ranges (EC50 from 100 pM to 1 nM for genotype 1b) [2], a level of potency not achievable with first-generation antivirals.

HCV NS5B Polymerase Patent Analysis

Differentiated Application Scenarios for 1154311-57-5 Based on Physicochemical and Target Evidence


Lead Optimization for Liver-Targeted HCV NS5B Inhibitors Seeking to Minimize CNS Side Effects

Medicinal chemistry teams developing next-generation HCV therapies can select this compound as a core scaffold. Its moderately elevated TPSA of 49.3 Ų and low XLogP3-AA of 1.5, as established in the evidence, predict a pharmacokinetic profile that favors hepatic distribution while limiting passive CNS penetration [1]. This offers a strategic advantage in chronic HCV therapy, where long-term treatment necessitates a clean neurological safety profile. The scaffold can be further elaborated to optimize potency and oral bioavailability while leveraging its innate peripheral selectivity.

Chemical Probe Development for Studying NS5B Polymerase Allosteric Sites

Given its patented association with HCV NS5B polymerase inhibition, this compound is a high-value starting point for developing chemical probes to study the functional dynamics of the polymerase's allosteric pockets [2]. Unlike active-site competitive inhibitors, this molecule and its analogs bind to a distinct regulatory site. Researchers can use this compound to investigate the structural basis of non-nucleoside inhibitor (NNI) resistance, using its unique hydrogen bond donor/acceptor profile to map critical binding interactions within the NNI IV pocket.

Scaffold-Hopping Exercises for Non-HCV Viral Polymerases

For industrial antiviral discovery programs, the compound represents a valuable starting point for scaffold-hopping. The central 1,1-disubstituted cyclopropane core, coupled with a solubility-enhancing tertiary butylamide tail, provides a conformationally constrained three-dimensional pharmacophore [1]. This template can be computationally screened against other viral polymerase targets (e.g., Dengue, Zika, or Coronaviruses) to identify novel starting points. Its synthesis from the commercial building block library uniquely positions it for rapid analog generation through parallel chemistry compared to more complex, multi-ring systems.

Physicochemical Benchmarking Cassette for Predictive ADME Models

Pre-clincial drug metabolism and pharmacokinetics (DMPK) groups can incorporate this compound into a benchmarking cassette for predictive ADME models. Its calculated properties (TPSA 49.3 Ų, XLogP 1.5, 2 HBD, 3 HBA) place it in an optimal chemical space for good oral absorption [1]. By comparing its experimentally determined metabolic stability and permeability (e.g., in Caco-2 or MDCK assays) with a set of analogs possessing higher lipophilicity or lower TPSA, a quantitative local ADME model can be built. This enables more accurate in-silico screening of new virtual compounds within the same chemical series, reducing the need for costly synthesis and screening cycles.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.